N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine
Description
N-[(3-Bromo-4-methylphenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 3-bromo-4-methylbenzyl substituent. Its molecular formula is C₁₄H₁₉BrN, with a molecular weight of 281.21 g/mol. The bromine atom at the 3-position and methyl group at the 4-position of the phenyl ring confer distinct electronic and steric properties, making this compound a candidate for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in targeting neurotransmitter receptors like NMDA .
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-11(8-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMWMPSISQWJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects and Molecular Data
The table below summarizes structural analogues and their properties:
Physicochemical Properties
- Lipophilicity : Bromine and methyl groups increase logP values, enhancing lipid solubility. Fluorine and methoxy groups reduce logP, favoring aqueous solubility.
- Steric Effects : Bulky substituents (e.g., bromine) may hinder binding to flat receptor surfaces, whereas smaller halogens (Cl, F) allow tighter fits .
Biological Activity
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a cyclopentanamine backbone with a bromo-substituted aromatic ring. Its molecular formula is CHBrN, with a molecular weight of approximately 240.14 g/mol. The presence of the bromine atom at the 3-position and the methyl group at the 4-position on the phenyl ring contribute to its distinctive chemical properties and potential biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's mechanism may include:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
- Microtubule Destabilization : Similar compounds have shown potential in disrupting microtubule assembly, which is crucial for cell division .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism. Preliminary studies suggest that it could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and liver cancer cells (HepG2). Key findings include:
- Cytotoxicity : Initial screening showed that the compound exhibits significant cytotoxic effects, with IC values ranging from 2.43 to 14.65 μM against various cancer cell lines .
- Apoptosis Induction : Studies have demonstrated that it can induce apoptosis in cancer cells by enhancing caspase-3 activity, indicating a potential mechanism for its anticancer effects.
- Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the G2/M phase, which is critical for preventing tumor growth .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine | CHBrNO | Contains a methoxy group instead of a methyl group |
| N-methyl 4-bromo-3-methoxybenzamide | CHBrNO | Features an amide functional group |
| N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide | CHBrNO | Contains multiple functional groups affecting activity |
The unique substitution pattern on the phenyl ring of this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Screening : A study synthesized various derivatives and screened them for cytotoxic activity against different cancer cell lines. Some derivatives exhibited enhanced selectivity towards cancer cells compared to non-cancerous cells .
- Molecular Modeling Studies : Computational studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for some derivatives, suggesting their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
